

# A Technical Guide to DMT-L-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DMT-L-dG(ib) Phosphoramidite

Cat. No.: B12373064

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For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality and handling of phosphoramidite building blocks are paramount. This in-depth technical guide focuses on 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite. This guide provides a comprehensive overview of its commercial suppliers, key quality attributes, and detailed protocols for its use in solid-phase oligonucleotide synthesis.

## Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer DMT-dG(ib) Phosphoramidite for research and commercial applications. While each supplier adheres to stringent quality control, specifications such as purity can vary. The following tables summarize publicly available data from prominent suppliers to facilitate a comparative analysis.

Table 1: Commercial Suppliers of DMT-dG(ib) Phosphoramidite

Supplier	Website
MedchemExpress	--INVALID-LINK--
Sigma-Aldrich (Merck)	--INVALID-LINK--
Tokyo Chemical Industry (TCI)	--INVALID-LINK--
TargetMol	--INVALID-LINK--
NuBlocks	--INVALID-LINK--
BroadPharm	--INVALID-LINK--
Glen Research	--INVALID-LINK--
Thermo Fisher Scientific	--INVALID-LINK--

Table 2: Quantitative Data for DMT-dG(ib) Phosphoramidite from Various Suppliers

Supplier	Purity	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Storage Conditions
MedchemExpress	99.71% <a href="#">[1]</a>	C <sub>44</sub> H <sub>54</sub> N <sub>7</sub> O <sub>8</sub> P	839.92	93183-15-4	-20°C, protect from light <a href="#">[1]</a>
Sigma-Aldrich	≥99% ( <sup>31</sup> P-NMR), ≥99.0% (HPLC)	C <sub>44</sub> H <sub>54</sub> N <sub>7</sub> O <sub>8</sub> P	839.92	93183-15-4	2-8°C
TCI	>98.0% (HPLC) <a href="#">[2]</a>	C <sub>44</sub> H <sub>54</sub> N <sub>7</sub> O <sub>8</sub> P	839.92	93183-15-4	-20°C
TargetMol	99.21% <a href="#">[3]</a>	C <sub>44</sub> H <sub>54</sub> N <sub>7</sub> O <sub>8</sub> P	839.92	93183-15-4	Powder: -20°C for 3 years <a href="#">[3]</a>
NuBlocks	95% (HPLC)	C <sub>44</sub> H <sub>54</sub> N <sub>7</sub> O <sub>8</sub> P	839.92	93183-15-4	-20°C
BroadPharm	98% <a href="#">[4]</a>	C <sub>44</sub> H <sub>53</sub> FN <sub>7</sub> O <sub>8</sub> P	857.9	144089-97-4	-20°C <a href="#">[4]</a>

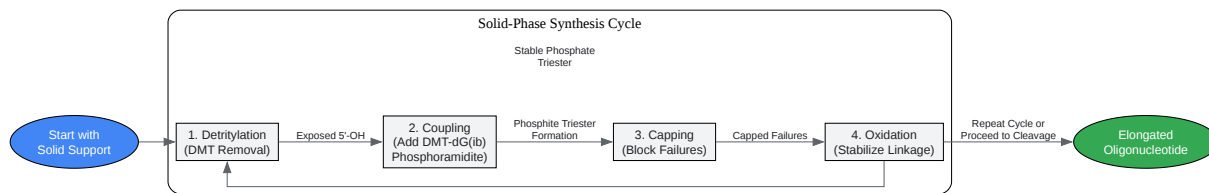
# The Role of DMT-dG(ib) Phosphoramidite in Oligonucleotide Synthesis

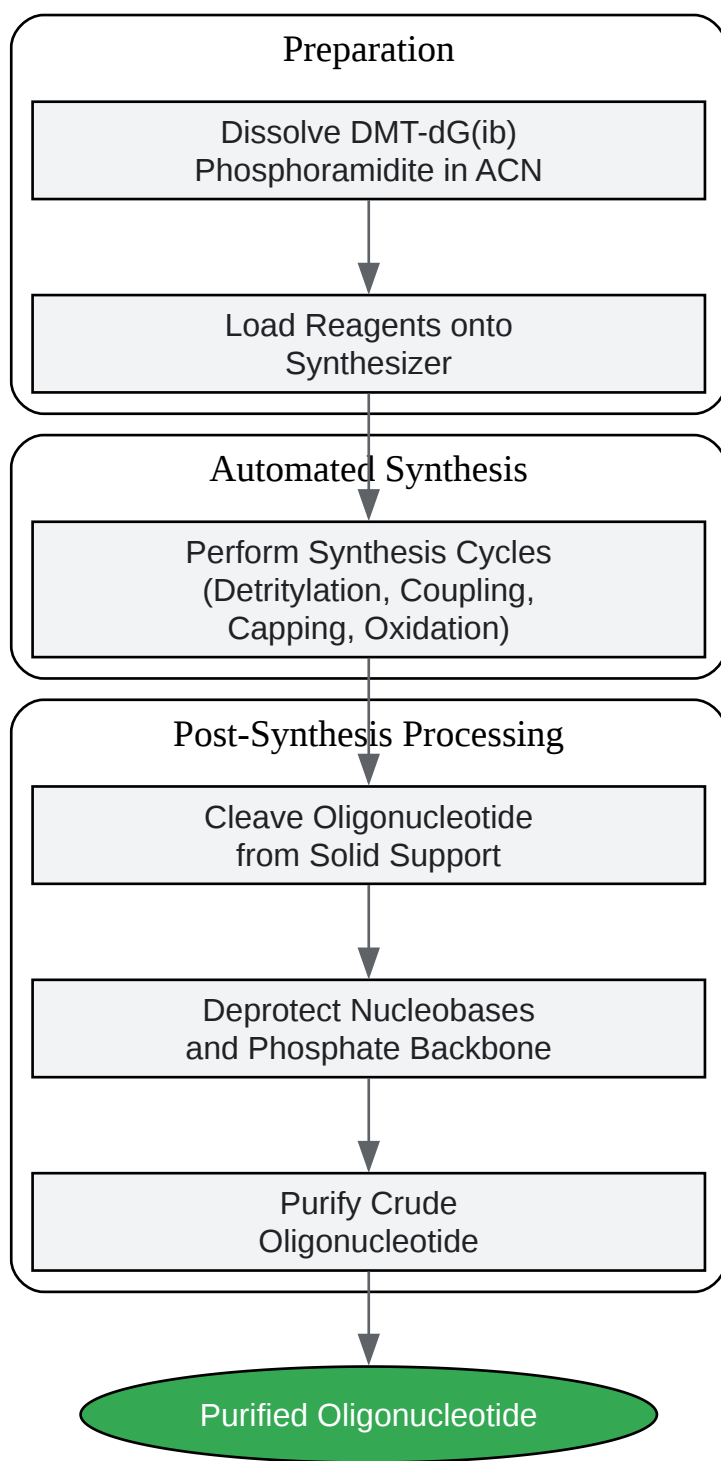
DMT-dG(ib) Phosphoramidite is a crucial building block in the phosphoramidite method, the gold standard for the chemical synthesis of DNA.<sup>[5][6]</sup> The synthesis is a cyclical process performed on an automated synthesizer, where each cycle adds one nucleotide to the growing oligonucleotide chain.<sup>[5][7]</sup>

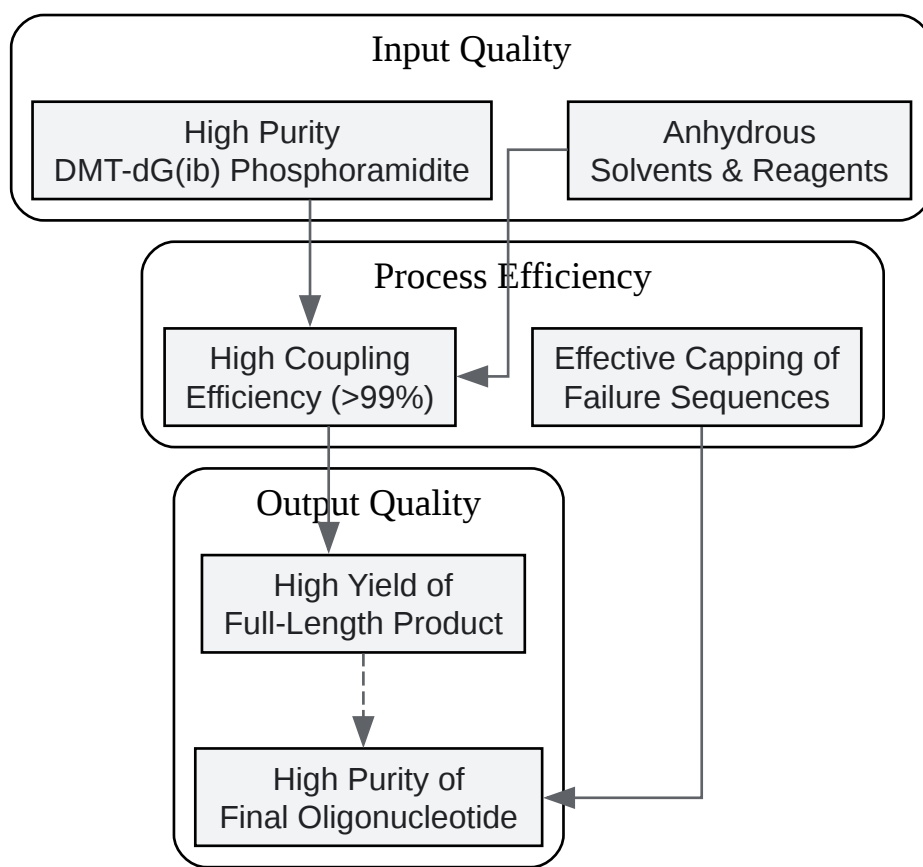
The core synthesis cycle consists of four key steps:

- **Detritylation (Deblocking):** The cycle begins with the removal of the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.<sup>[7]</sup> This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- **Coupling:** The DMT-dG(ib) phosphoramidite, activated by a catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.<sup>[5][8]</sup>
- **Capping:** To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step.<sup>[7][8]</sup> This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.<sup>[5]</sup>
- **Oxidation:** The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.<sup>[7]</sup>

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.







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Address: 3281 E Guasti Rd

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